AHR antagonist 5 hemimaleate is a potent and selective antagonist of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor that plays a significant role in various biological processes, including immune response and cancer progression. This compound is recognized for its ability to inhibit AHR activation, which can lead to enhanced antitumor immunity. The molecular formula of AHR antagonist 5 hemimaleate is with a molecular weight of approximately 550.89 g/mol .
The primary chemical reaction involving AHR antagonist 5 hemimaleate is its binding to the AHR, which prevents the receptor from dimerizing with the AHR nuclear translocator (ARNT) and subsequently activating target genes associated with immunosuppression and tumor promotion. This antagonistic action disrupts the canonical signaling pathway of AHR, leading to alterations in gene expression related to immune function and tumor growth .
AHR antagonist 5 hemimaleate exhibits significant biological activity, particularly in cancer therapy. It has an IC50 value of less than 0.5 µM, indicating its high potency in inhibiting AHR activity in various cell lines . The compound has been shown to:
The synthesis of AHR antagonist 5 hemimaleate typically involves multi-step organic reactions, including:
AHR antagonist 5 hemimaleate is primarily investigated for its applications in cancer immunotherapy. Its ability to block AHR activation makes it a promising candidate for enhancing immune responses against tumors, particularly in cancers where AHR is overexpressed . Additionally, it may be utilized in research settings to study the role of AHR in various biological processes and diseases.
Several compounds exhibit similar properties as AHR antagonist 5 hemimaleate, particularly regarding their role as AHR antagonists or inhibitors. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| AHR antagonist 5 free base | Orally active; anticancer activity; IC50 ~ 35-150 nM | |
| IK-175 (AHR antagonist 5 triHCl) | Potent; IC50 < 0.5 µM; used in combination therapies | |
| Indole derivatives | Various | Known for diverse biological activities; some act as AHR antagonists |
Uniqueness: AHR antagonist 5 hemimaleate stands out due to its specific structural properties that enhance its potency and selectivity for the AHR compared to other compounds. Its unique mechanism of action allows it to effectively modulate immune responses while targeting cancer cells more efficiently than many traditional therapies .